

Application Notes and Protocols for In Vitro Angiogenesis Assay

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Compound of Interest

Compound Name: Re 80

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Note on "**Re 80**": The term "**Re 80**" did not yield specific results for a known reagent or substance in the context of angiogenesis assays. The following protocol is a comprehensive guide for a standard in vitro angiogenesis assay, the Tube Formation Assay, which can be adapted to test the pro- or anti-angiogenic effects of a hypothetical substance, referred to herein as "Test Substance."

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions, including wound healing, embryonic development, and tumor growth.[1][2] The in vitro tube formation assay is a rapid, quantifiable, and widely used method to assess the angiogenic potential of various compounds or genetic modifications.[1][3] This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.[3] These application notes provide a detailed protocol for conducting a tube formation assay to evaluate the effects of a test substance on angiogenesis.

Core Concepts of Angiogenesis

The process of new blood vessel formation involves several key steps undertaken by endothelial cells:

- **Degradation of the surrounding matrix:** Endothelial cells must first break down the basement membrane of the existing vessel.

- Migration: Cells then move towards the angiogenic stimulus.
- Proliferation: An increase in endothelial cell number is necessary to supply the cells for the new vessel.
- Reorganization: Finally, the cells arrange themselves to form three-dimensional vessel structures.

Experimental Overview

This protocol details the tube formation assay, a highly specific test for angiogenesis that measures the ability of endothelial cells to form 3D structures. Human Umbilical Vein Endothelial Cells (HUVECs) are a common cell type used for this assay. The cells are seeded onto a basement membrane matrix, such as Matrigel, in the presence of the test substance. The formation of tube-like structures is then observed and quantified.

Data Presentation

The quantitative data obtained from the tube formation assay can be summarized in a table for clear comparison between different treatment groups.

Treatment Group	Concentration	Mean Number of Nodes	Mean Number of Meshes	Mean Total Tube Length (µm)
Vehicle Control	0 µM	120 ± 8	85 ± 6	15000 ± 1200
Test Substance	10 µM	95 ± 7	60 ± 5	11000 ± 950
Test Substance	50 µM	60 ± 5	35 ± 4	7000 ± 600
Test Substance	100 µM	30 ± 4	15 ± 3	3500 ± 450
Positive Control (e.g., VEGF)	20 ng/mL	150 ± 10	110 ± 9	18000 ± 1500
Negative Control (e.g., Suramin)	50 µM	45 ± 5	25 ± 3	5000 ± 550

Experimental Protocols

Materials

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Basement Membrane Matrix (e.g., Matrigel)
- 24-well or 96-well tissue culture plates
- Test Substance (dissolved in a suitable vehicle, e.g., DMSO)
- Phosphate Buffered Saline (PBS)
- Calcein AM (for fluorescent visualization)
- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol 1: Endothelial Cell Tube Formation Assay

1. Preparation of Basement Membrane Matrix Plates:

- Thaw the basement membrane matrix on ice overnight in a 4°C refrigerator.
- Using pre-chilled pipette tips, add 50-100 µL of the matrix solution to each well of a pre-chilled 96-well plate.
- Ensure the entire surface of the well is covered.
- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

2. Cell Preparation:

- Culture HUVECs in endothelial cell growth medium supplemented with FBS and antibiotics until they reach approximately 80% confluency.
- One day prior to the assay, serum-starve the cells by replacing the growth medium with a low-serum medium (e.g., 0.2% FBS) for 24 hours.
- On the day of the assay, harvest the cells using Trypsin-EDTA.
- Resuspend the cells in a low-serum medium at a concentration of $1-2 \times 10^5$ cells/mL.

3. Treatment and Incubation:

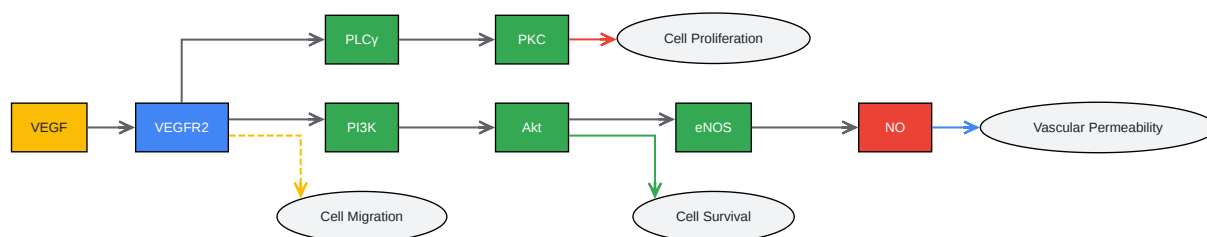
- Prepare different concentrations of the Test Substance in the low-serum medium.
- Add 150 μ L of the cell suspension to each well of the solidified matrix plate.
- Add the appropriate concentration of the Test Substance to each well. Include vehicle-only wells as a negative control.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.

4. Visualization and Quantification:

- After incubation, examine the formation of tube-like structures using an inverted microscope.
- For fluorescent imaging, the cells can be pre-labeled with Calcein AM before seeding.
- Capture images from several random fields for each well.
- Quantify the extent of tube formation by measuring parameters such as the number of nodes (branch points), the number of meshes (enclosed areas), and the total tube length using image analysis software.

Visualizations

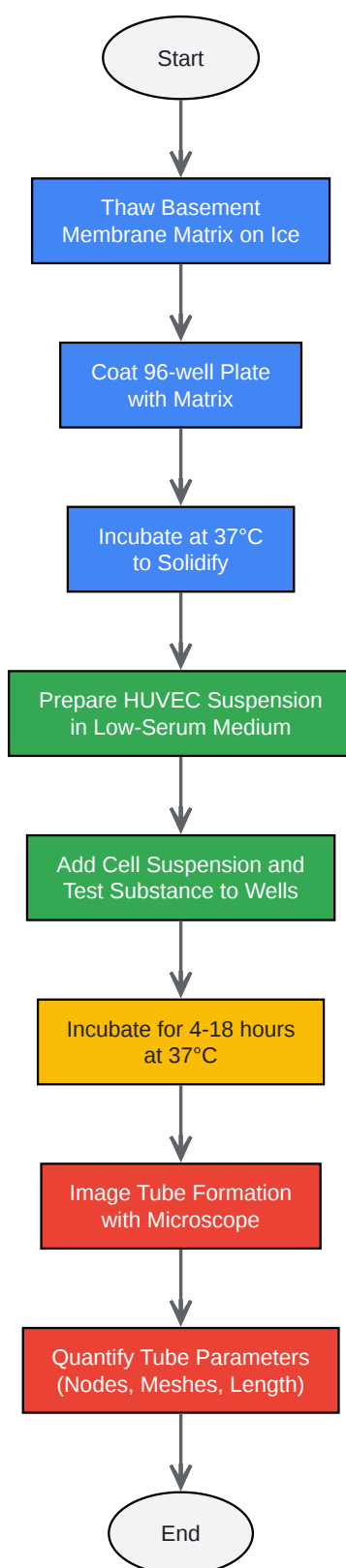
Signaling Pathway



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Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental Workflow



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Caption: Experimental workflow for the tube formation assay.

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